1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-3-2-4-19(13-16)33-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBIWLQXMXZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole-pyrimidine scaffold, which is known for various biological activities, particularly in the context of anticancer research.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN7O3
- Molecular Weight : 479.93 g/mol
- IUPAC Name : 4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl(3,4-dimethoxyphenyl)methanone
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with specific cellular pathways and targets:
The compound acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition leads to reduced cell proliferation. The interaction with CDK2 affects the CDK2/cyclin A2 pathway, which is vital for the transition from the G1 to S phase in the cell cycle.
2. Pharmacological Effects
Research indicates that the compound exhibits:
- Antiproliferative Activity : It effectively inhibits the growth of various cancer cell lines.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.
Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of triazolo-pyrimidine compounds for their anticancer properties. For instance:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Dual inhibitor (EGFR/VGFR2) |
| VGFR2 | 7.60 | Inhibits tumor growth in MCF-7 model |
These findings suggest that compounds with similar scaffolds can exhibit potent cytotoxicity against cancer cells while maintaining selectivity towards specific molecular targets.
Case Studies
A notable study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives, revealing that some exhibited significant cytotoxic effects across multiple cancer cell lines including MCF-7 and HCT116. The most potent derivatives showed IC50 values ranging from 0.3 µM to 24 µM against different targets such as EGFR and VGFR2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Trends
- Chlorophenyl vs. Ethoxyphenyl (): The 4-chlorophenyl group in the target compound likely improves target binding via halogen bonding (e.g., with kinase ATP pockets), whereas the ethoxy group in RN:920377-60-2 may enhance membrane permeability but reduce metabolic stability .
- m-Tolyloxy vs.
- Triazolo-Pyrimidine vs. Imidazo-Pyrrolo-Pyrazine (): The triazolo-pyrimidine core in the target compound offers a smaller heterocyclic footprint, which may improve solubility over the fused imidazo-pyrrolo-pyrazine system in .
Computational and Experimental Research Findings
- Density Functional Theory (DFT) Insights (): Becke’s hybrid functional (exact exchange + gradient corrections) predicts that halogenated aromatic systems (e.g., 4-chlorophenyl) exhibit optimized electron density distributions for non-covalent interactions, supporting the design rationale for the target compound .
- Synthetic Feasibility (): The synthesis of triazolopyrimidines typically involves cyclocondensation of aminopyrazoles with nitriles or esters, as seen in . Modifications at the piperazine and ethanone positions (e.g., introducing m-tolyloxy) require regioselective coupling steps under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
